Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate
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Overview
Description
Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxy, and phenyldiazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 4,4,4-trifluoro-3-hydroxybutanoate and a phenyldiazenyl precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl and phenyldiazenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, while the phenyldiazenyl group allows for selective binding to target molecules. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate: This compound shares the trifluoromethyl and hydroxy groups but differs in the presence of a methoxy group instead of the phenyldiazenyl group.
Ethyl 4,4,4-trifluoroacetoacetate: Similar in structure, this compound contains an ethyl ester and a trifluoromethyl group.
Uniqueness
Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate is unique due to the combination of trifluoromethyl, hydroxy, and phenyldiazenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
6975-18-4 |
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Molecular Formula |
C11H11F3N2O3 |
Molecular Weight |
276.21 g/mol |
IUPAC Name |
methyl 4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbutanoate |
InChI |
InChI=1S/C11H11F3N2O3/c1-19-10(18)8(9(17)11(12,13)14)16-15-7-5-3-2-4-6-7/h2-6,8-9,17H,1H3 |
InChI Key |
ACJPJWZAYJWGEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(F)(F)F)O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
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